N-(4-CHLOROPHENYL)-N-{2-[4-(2,4-DICHLOROBENZOYL)PIPERAZINO]ETHYL}ETHANEDIAMIDE
Description
N-(4-CHLOROPHENYL)-N-{2-[4-(2,4-DICHLOROBENZOYL)PIPERAZINO]ETHYL}ETHANEDIAMIDE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chlorophenyl group and a dichlorobenzoyl piperazine moiety. Its molecular formula is C18H20Cl3N3O, and it has a molecular weight of approximately 416.73 g/mol.
Properties
IUPAC Name |
N'-(4-chlorophenyl)-N-[2-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl3N4O3/c22-14-1-4-16(5-2-14)26-20(30)19(29)25-7-8-27-9-11-28(12-10-27)21(31)17-6-3-15(23)13-18(17)24/h1-6,13H,7-12H2,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTARGUBSUOSAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=CC=C(C=C2)Cl)C(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-N-{2-[4-(2,4-DICHLOROBENZOYL)PIPERAZINO]ETHYL}ETHANEDIAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-chlorophenylamine: This can be achieved by the reduction of 4-nitrochlorobenzene using a suitable reducing agent such as iron powder in the presence of hydrochloric acid.
Formation of 2,4-dichlorobenzoyl chloride: This intermediate is prepared by reacting 2,4-dichlorobenzoic acid with thionyl chloride.
Coupling Reaction: The final step involves the coupling of 4-chlorophenylamine with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-N-{2-[4-(2,4-DICHLOROBENZOYL)PIPERAZINO]ETHYL}ETHANEDIAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl and dichlorobenzoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-CHLOROPHENYL)-N-{2-[4-(2,4-DICHLOROBENZOYL)PIPERAZINO]ETHYL}ETHANEDIAMIDE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-N-{2-[4-(2,4-DICHLOROBENZOYL)PIPERAZINO]ETHYL}ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)ethylamine: Shares the chlorophenyl group but differs in the rest of the structure.
Acetamide, N-(4-chlorophenyl)-: Similar in having the chlorophenyl group but with a simpler structure.
Uniqueness
N-(4-CHLOROPHENYL)-N-{2-[4-(2,4-DICHLOROBENZOYL)PIPERAZINO]ETHYL}ETHANEDIAMIDE is unique due to its complex structure, which imparts specific chemical and biological properties not found in simpler analogs. Its combination of chlorophenyl and dichlorobenzoyl piperazine moieties makes it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
